molecular formula C20H34O2S B12800954 4,4'-Thiobis(3,7,7-trimethylbicyclo(4.1.0)heptan-3-ol) CAS No. 85392-33-2

4,4'-Thiobis(3,7,7-trimethylbicyclo(4.1.0)heptan-3-ol)

Cat. No.: B12800954
CAS No.: 85392-33-2
M. Wt: 338.5 g/mol
InChI Key: VTOLOYGWYKBTJJ-UHFFFAOYSA-N
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Description

Bicyclo[4.1.0]heptan-3-ol,4,4’-thiobis[3,7,7-trimethyl-] is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[4.1.0]heptan-3-ol,4,4’-thiobis[3,7,7-trimethyl-] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation and crystallization are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.1.0]heptan-3-ol,4,4’-thiobis[3,7,7-trimethyl-] undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Thionyl chloride, phosphorus tribromide

Major Products

The major products formed from these reactions include various derivatives such as ketones, alcohols, and halogenated compounds, which can be further utilized in different chemical processes.

Scientific Research Applications

Bicyclo[4.1.0]heptan-3-ol,4,4’-thiobis[3,7,7-trimethyl-] has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which Bicyclo[4.1.0]heptan-3-ol,4,4’-thiobis[3,7,7-trimethyl-] exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors, where the compound can act as an inhibitor or activator. The pathways involved often relate to metabolic processes and signal transduction, influencing various biochemical reactions within cells.

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[4.1.0]heptan-3-ol,4,7,7-trimethyl-
  • Bicyclo[4.1.0]heptan-3-one,4,7,7-trimethyl-
  • 3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol

Uniqueness

Bicyclo[410]heptan-3-ol,4,4’-thiobis[3,7,7-trimethyl-] is unique due to its thiobis linkage, which imparts distinct chemical and physical properties compared to its analogs

Properties

CAS No.

85392-33-2

Molecular Formula

C20H34O2S

Molecular Weight

338.5 g/mol

IUPAC Name

4-[(4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl)sulfanyl]-3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol

InChI

InChI=1S/C20H34O2S/c1-17(2)11-7-15(19(5,21)9-13(11)17)23-16-8-12-14(18(12,3)4)10-20(16,6)22/h11-16,21-22H,7-10H2,1-6H3

InChI Key

VTOLOYGWYKBTJJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C1CC(C(C2)SC3CC4C(C4(C)C)CC3(C)O)(C)O)C

Origin of Product

United States

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